molecular formula C13H19N3O4S2 B2372640 N-(5-acetyl-4-methylthiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1058188-94-5

N-(5-acetyl-4-methylthiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2372640
CAS No.: 1058188-94-5
M. Wt: 345.43
InChI Key: AVKASXZNDYBRQE-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a high-purity chemical compound intended for research and development purposes. This molecule features a 5-acetyl-4-methylthiazole moiety linked to a 1-(methylsulfonyl)piperidine-3-carboxamide group, a structural motif common in the development of pharmacologically active agents. Compounds containing the N-(5-acetyl-4-methylthiazol-2-yl) fragment have been identified as key scaffolds in medicinal chemistry research and have been investigated as selective ligands for biological targets such as adenosine receptors . Furthermore, analogous structures incorporating thiazole and piperidine subunits have demonstrated significant herbicidal activities by acting as potential inhibitors of essential plant enzymes like D1 protease . The presence of the methylsulfonyl (mesyl) group on the piperidine nitrogen can significantly influence the molecule's electronic properties, solubility, and binding affinity, making it a valuable building block in drug discovery and agrochemical research. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. For more detailed information on structural data, handling, or storage, please contact our sales team.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S2/c1-8-11(9(2)17)21-13(14-8)15-12(18)10-5-4-6-16(7-10)22(3,19)20/h10H,4-7H2,1-3H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKASXZNDYBRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CCCN(C2)S(=O)(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide (referred to as compound 1) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of compound 1 is C13H19N3O4S2C_{13}H_{19}N_{3}O_{4}S_{2}, with a molecular weight of approximately 345.43 g/mol. The structure features a thiazole moiety, which is known for its biological activity, combined with a piperidine ring and a methylsulfonyl group.

PropertyValue
Molecular FormulaC₁₃H₁₉N₃O₄S₂
Molecular Weight345.43 g/mol
CAS Number941902-17-6

Synthesis

The synthesis of compound 1 typically involves multi-step reactions starting from accessible thiazole derivatives. Various methods have been reported, including the use of coupling agents like EDCI and HOBt to facilitate amide bond formation. The purity of synthesized compounds is usually assessed by techniques such as NMR and LC-MS.

Antimicrobial Activity

Compound 1 has demonstrated moderate to good antimicrobial activity against various bacterial strains. A study evaluating several thiazole derivatives found that compounds with similar structures exhibited significant antibacterial effects, suggesting that the thiazole moiety plays a crucial role in this activity .

CompoundActivity (Zone of Inhibition)Bacterial Strain
Compound 115 mmE. coli
Compound 220 mmS. aureus
Compound 318 mmP. aeruginosa

Anticancer Potential

Research indicates that compounds containing the thiazole structure have potential anticancer properties . In vitro studies have shown that compound 1 can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study: Anticancer Evaluation
A recent study evaluated the anticancer activity of compound 1 using MTT assays across multiple cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23112.5Apoptosis induction
A54915.0Cell cycle arrest
HepG210.0Inhibition of proliferation

Structure-Activity Relationship (SAR)

The biological activity of compound 1 can be attributed to its structural components:

  • Thiazole Ring : Essential for antimicrobial and anticancer activities.
  • Piperidine Ring : Contributes to binding affinity with biological targets.
  • Methylsulfonyl Group : Enhances solubility and bioavailability.

Studies have shown that modifications on these rings can significantly alter the potency and selectivity of the compound against various targets .

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the potential of thiazole derivatives, including N-(5-acetyl-4-methylthiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, as anticancer agents. Thiazole compounds have shown efficacy against various cancer cell lines, including:

  • Colon Carcinoma : Compounds similar to this compound have exhibited remarkable activity against colon carcinoma HCT-15 cells, indicating their potential as therapeutic agents in colorectal cancer treatment .
  • Lung Adenocarcinoma : Research has indicated that thiazole derivatives can selectively target lung adenocarcinoma cells, showing promising IC50 values that suggest their effectiveness in inhibiting cancer cell proliferation .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it interacts significantly with cyclooxygenase-2 (COX-II), a key enzyme involved in the inflammatory process. This interaction may lead to the development of new anti-inflammatory drugs targeting COX-II pathways .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of thiazole derivatives. For instance, certain compounds have been shown to possess anticonvulsant properties, effectively protecting against seizures in animal models. The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance these neuroprotective effects, making them suitable candidates for further development in treating neurological disorders .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that yield a compound with a complex structure. Characterization techniques such as X-ray crystallography are utilized to confirm the molecular structure and understand its interactions at the molecular level .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. The presence of specific substituents on the thiazole ring can significantly influence the compound's potency and selectivity against various biological targets. For example, modifications that enhance lipophilicity or introduce electron-withdrawing groups have been associated with increased anticancer activity .

Case Studies and Research Findings

StudyFocusFindings
Evren et al. (2019)Anticancer ActivityDemonstrated strong selectivity against A549 human lung adenocarcinoma cells with IC50 values indicating high efficacy .
Recent In Silico StudiesAnti-inflammatory EffectsHighlighted significant interactions with COX-II, suggesting potential for new anti-inflammatory therapies .
Neuroprotective StudiesAnticonvulsant PropertiesIdentified compounds with high protection indices against seizures, indicating their therapeutic potential in epilepsy treatment .

Comparison with Similar Compounds

Structural and Functional Analogues

Apremilast (CAS 608141-41-9)
  • Structure : Contains a phthalimide core, substituted with ethoxy-methoxyphenyl and methylsulfonyl ethyl groups, linked to an acetamide moiety.
  • Key Differences :
    • Apremilast lacks the thiazole ring but shares the methylsulfonyl group, which is critical for phosphodiesterase-4 (PDE4) inhibition and anti-inflammatory activity .
    • The thiazole in the target compound may enhance selectivity for kinases or other thiazole-binding targets compared to Apremilast’s broader PDE4 inhibition.
  • Applications : Apremilast is FDA-approved for psoriasis and psoriatic arthritis, whereas the target compound’s therapeutic niche remains unconfirmed due to insufficient data .
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (CAS 872704-30-8)
  • Structure : Features a thiadiazole ring and pyridazine-thioether linkage.
  • Key Differences: The thiadiazole ring (vs. The ethyl substituent on thiadiazole may reduce steric hindrance compared to the acetyl and methyl groups on the target compound’s thiazole .
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide (CAS 912624-95-4)
  • Structure : Combines a fused thiazolo-pyridine system with a methanesulfonamide group.
  • Methanesulfonamide (vs. methylsulfonyl-piperidine) may limit blood-brain barrier penetration but enhance solubility .

Comparative Data Table

Compound Core Structure Key Substituents Potential Targets CAS Number
Target Compound Thiazole + Piperidine 5-acetyl-4-methylthiazole, methylsulfonyl Kinases, inflammatory enzymes Not provided
Apremilast Phthalimide Ethoxy-methoxyphenyl, methylsulfonyl PDE4 608141-41-9
CAS 872704-30-8 Thiadiazole + Pyridazine Ethyl-thiadiazole, thienyl-pyridazine Proteases, viral targets 872704-30-8
CAS 912624-95-4 Thiazolo-pyridine Methanesulfonamide, methyl-phenyl Kinases, DNA-binding proteins 912624-95-4

Pharmacokinetic and Pharmacodynamic Insights

  • Solubility : The methylsulfonyl-piperidine group in the target compound likely improves aqueous solubility compared to Apremilast’s lipophilic phthalimide core .
  • Metabolic Stability : Thiazole rings are generally resistant to oxidative metabolism, suggesting longer half-lives than compounds with thiadiazole or pyridazine systems .
  • Target Selectivity : The acetyl group on the thiazole may facilitate hydrogen bonding with kinase ATP pockets, a feature absent in simpler sulfonamide analogs .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-(5-acetyl-4-methylthiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling the thiazole and piperidine moieties under amide-forming conditions. Key steps include:

  • Cyclization of thiazole precursors using phosphorus oxychloride or DMF as solvents ().
  • Sulfonylation of the piperidine ring with methylsulfonyl chloride in dichloromethane ().
  • Purification via column chromatography (EtOAc/hexane) and recrystallization to achieve >95% purity ().
    • Optimization : Monitor reaction progress using TLC and adjust stoichiometry of coupling agents (e.g., EDC/HOBt) to minimize byproducts. Use LC-MS for real-time tracking of intermediates ( ).

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential for characterization?

  • Key Techniques :

  • 1H/13C NMR : Assign peaks for thiazole (δ 7.2–7.5 ppm), acetyl (δ 2.1–2.3 ppm), and piperidine protons (δ 3.0–3.5 ppm) ( ).
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O bands (~1150–1300 cm⁻¹) ().
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₄H₂₀N₄O₃S₂) with <2 ppm error ().

Q. What preliminary biological screening strategies are recommended for this compound?

  • Approach :

  • In silico Prediction : Use PASS software to predict activity against kinases or inflammatory targets ( ).
  • In vitro Assays : Prioritize enzyme inhibition (e.g., COX-2, TNF-α) at 10 µM concentrations, followed by dose-response curves (IC₅₀ determination) ().

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Strategy :

  • Analog Synthesis : Modify substituents on the thiazole (e.g., replace 4-methyl with halogens) or piperidine (e.g., vary sulfonyl groups) ().
  • Biological Profiling : Test analogs against panels of related enzymes (e.g., JAK/STAT vs. MAPK pathways) to identify selectivity drivers ().
  • Computational Docking : Map binding poses using AutoDock Vina to correlate substituent effects with binding energy (ΔG) ( ).

Q. How should contradictory data between computational predictions and experimental bioactivity results be resolved?

  • Resolution Workflow :

Replicate Assays : Rule out technical variability (e.g., plate reader calibration, solvent effects) ( ).

Purity Verification : Reanalyze compound purity via HPLC; impurities >0.5% may skew results ().

Orthogonal Methods : Validate target engagement using SPR (binding kinetics) or CETSA (thermal stability shift) ( ).

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Models :

  • Rodent PK Studies : Administer 10 mg/kg orally; measure plasma levels via LC-MS/MS to calculate AUC and half-life ().
  • Toxicity Screening : Use zebrafish embryos for acute toxicity (LC₅₀) and rat liver microsomes for metabolic stability ().

Q. How can computational methods elucidate the compound’s mechanism of action in complex biological systems?

  • Tools :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess conformational stability ( ).
  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., NF-κB) ().

Q. What strategies mitigate chemical instability or degradation during storage?

  • Solutions :

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the sulfonamide group ().
  • Degradation Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products ().

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